5-Bromo-2-Cyanopyridine

Catalog No.
S669105
CAS No.
97483-77-7
M.F
C6H3BrN2
M. Wt
183.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-Cyanopyridine

CAS Number

97483-77-7

Product Name

5-Bromo-2-Cyanopyridine

IUPAC Name

5-bromopyridine-2-carbonitrile

Molecular Formula

C6H3BrN2

Molecular Weight

183.01 g/mol

InChI

InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H

InChI Key

DMSHUVBQFSNBBL-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)C#N

Synonyms

2-Cyano-5-bromopyridine; 5-Bromopyridine-2-carbonitrile;5-Bromo-2-cyanopyridine; 5-Bromo-2-pyridinecarbonitrile;

Canonical SMILES

C1=CC(=NC=C1Br)C#N

While the specific scientific research applications of 5-bromo-2-cyanopyridine are not widely available due to potential commercial sensitivity, there is general research on the use of similar heterocyclic aromatic compounds in various fields, including:

  • Pharmaceutical research: Heterocyclic aromatic compounds are a prevalent class of molecules in drug discovery due to their diverse range of properties and potential biological activities. Research explores their potential as building blocks for new drugs or as starting materials for further modifications to create new drug candidates. )]
  • Material science research: Heterocyclic aromatic compounds are investigated for their potential applications in developing new materials with specific properties, such as organic light-emitting diodes (OLEDs) or conductive polymers. [Source: American Chemical Society, [acs.org]]

5-Bromo-2-Cyanopyridine is an organic compound with the molecular formula C6H3BrN2. It appears as a white to light yellow powder or crystal and has a melting point ranging from 129.0 to 133.0 °C . This compound contains a bromine atom and a cyano group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The cyano group can be reduced to primary amines, which can further react with other reagents.
  • Coupling Reactions: It can also be involved in coupling reactions, such as the formation of biaryl compounds through palladium-catalyzed cross-coupling methods.

The biological activity of 5-Bromo-2-Cyanopyridine has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of this compound have shown inhibitory effects against certain bacterial strains.
  • Antitumor Activity: Research indicates potential antitumor effects, although specific mechanisms and efficacy require further investigation.
  • Toxicity: The compound is classified as toxic if swallowed and can cause skin irritation .

Several methods have been developed for synthesizing 5-Bromo-2-Cyanopyridine:

  • Dehydration Reaction: A novel method involves using phosphorus oxychloride and dichloromethane in the presence of pyridine to convert 2-amino-5-bromopyridine into 5-Bromo-2-Cyanopyridine through a three-step reaction .
  • Sandmayer Reaction: This method involves diazotization of 2-amino-5-bromopyridine followed by treatment with copper(I) cyanide, yielding the desired compound .
  • Halogenation Methods: Other synthetic pathways include halogenation of pyridine derivatives followed by cyanation.

5-Bromo-2-Cyanopyridine is utilized in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.
  • Material Science: It can be incorporated into polymers or materials that require specific chemical properties.

Interaction studies involving 5-Bromo-2-Cyanopyridine focus on its reactivity with other chemical species:

  • Reactivity with Nucleophiles: The cyano group allows for interactions with nucleophiles, leading to diverse synthetic pathways.
  • Biological Interactions: Studies have examined its interactions with biological targets, revealing potential pathways for drug development.

Several compounds share structural similarities with 5-Bromo-2-Cyanopyridine. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
2-CyanopyridinePyridine ring with a cyano groupLacks bromine; used in different syntheses
5-Iodo-2-CyanopyridineIodine instead of bromineHigher reactivity due to iodine's properties
4-Bromo-2-CyanopyridineBromine at the fourth positionDifferent biological activity profile
3-Bromo-2-CyanopyridineBromine at the third positionVaries in reactivity and applications

These compounds highlight the unique characteristics of 5-Bromo-2-Cyanopyridine, particularly its specific reactivity patterns and potential applications in medicinal chemistry.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

5-Bromo-2-pyridinecarbonitrile

Dates

Modify: 2023-09-15

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